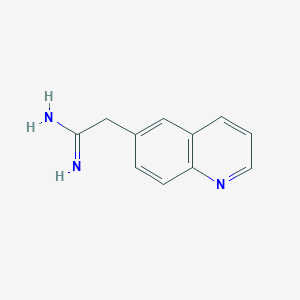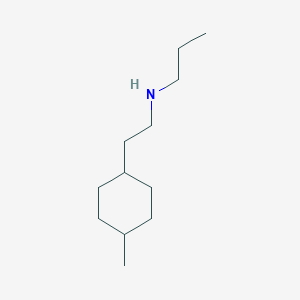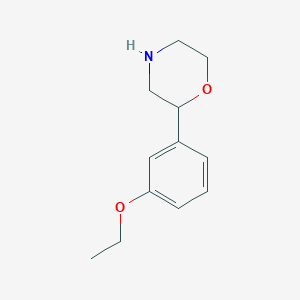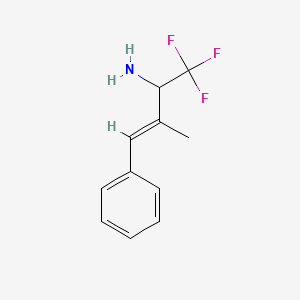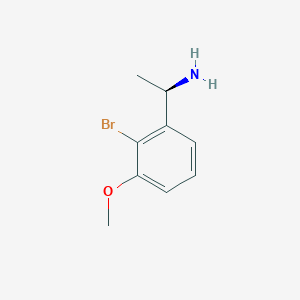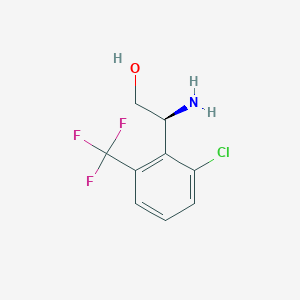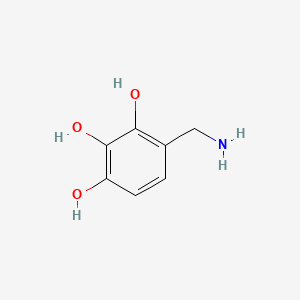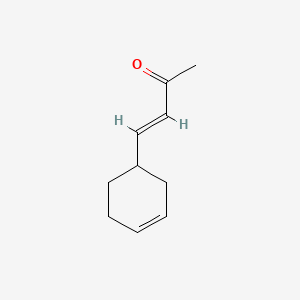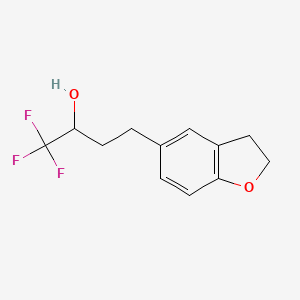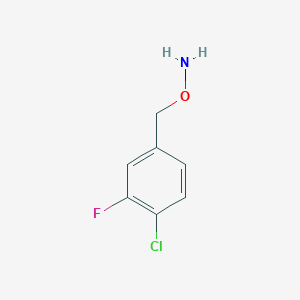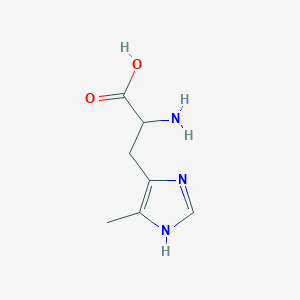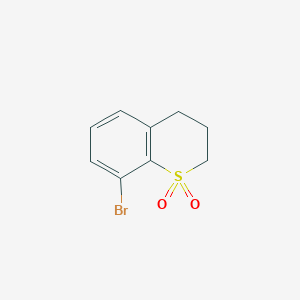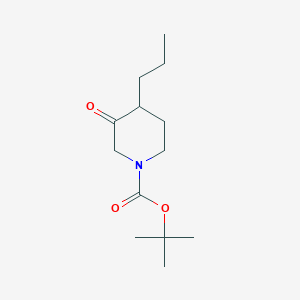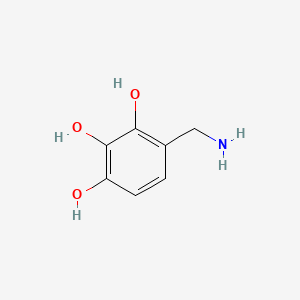
4-(Aminomethyl)benzene-1,2,3-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound features a benzene ring substituted with three hydroxyl groups and an aminomethyl group
准备方法
Synthetic Routes and Reaction Conditions: One common method is the reductive amination of 2,3,4-trihydroxybenzaldehyde using an amine source and a reducing agent .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reductive amination techniques, optimized for yield and purity.
化学反应分析
Types of Reactions: 4-(Aminomethyl)benzene-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
科学研究应用
4-(Aminomethyl)benzene-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
作用机制
The mechanism of action of 4-(Aminomethyl)benzene-1,2,3-triol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors due to its aminomethyl and hydroxyl groups.
Pathways Involved: It may participate in redox reactions and act as a radical scavenger, contributing to its antioxidant properties.
相似化合物的比较
4-(Hydrazinylmethyl)benzene-1,2,3-triol: Similar structure but contains a hydrazinyl group instead of an aminomethyl group.
1,2,3-Benzenetriol: Lacks the aminomethyl group, making it less reactive in certain biochemical pathways.
Uniqueness: 4-(Aminomethyl)benzene-1,2,3-triol is unique due to the presence of both aminomethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .
属性
CAS 编号 |
79490-80-5 |
|---|---|
分子式 |
C7H9NO3 |
分子量 |
155.15 g/mol |
IUPAC 名称 |
4-(aminomethyl)benzene-1,2,3-triol |
InChI |
InChI=1S/C7H9NO3/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2,9-11H,3,8H2 |
InChI 键 |
RLVMDCBYSARFDM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1CN)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


